molecular formula C20H18N2O3S2 B2434359 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide CAS No. 919860-99-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide

Cat. No.: B2434359
CAS No.: 919860-99-4
M. Wt: 398.5
InChI Key: GRAJKAZRGIHTCP-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide is a complex organic compound that features a benzodioxole moiety, a thiazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable benzodioxole derivative reacts with the thiazole intermediate.

    Attachment of the Benzamide Group: The final step involves the coupling of the thiazole-benzodioxole intermediate with an isopropylthiobenzamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The benzodioxole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain cancer cell lines, making it a candidate for anticancer drug development. Additionally, its interactions with biological targets such as enzymes and receptors are of significant interest.

Industry

In the industrial sector, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to effects such as the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: Lacks the isopropylthio group, which may affect its biological activity and chemical reactivity.

    N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methylbenzamide: Contains a methyl group instead of an isopropylthio group, potentially altering its pharmacokinetic properties.

Uniqueness

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide is unique due to the presence of the isopropylthio group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This makes it a distinct compound with potentially different therapeutic and chemical properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-12(2)27-15-5-3-4-14(8-15)19(23)22-20-21-16(10-26-20)13-6-7-17-18(9-13)25-11-24-17/h3-10,12H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAJKAZRGIHTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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